molecular formula C15H26N2O4 B2563313 (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-46-2

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2563313
CAS No.: 1286207-46-2
M. Wt: 298.383
InChI Key: GFVVQCGSYSMWIG-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 1-(Tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate (CAS 1822505-41-8) is a chiral pyrrolidine-based intermediate of significant interest in pharmaceutical synthesis and medicinal chemistry . This compound features a tert-butoxycarbonyl (Boc) protected amine and a tetrahydro-2H-pyran-4-carbonyl moiety, providing versatile reactivity for further functionalization and integration into complex molecular architectures . Its key advantage lies in its high stereochemical purity, which is critical for enantioselective reactions and the development of bioactive molecules, particularly peptidomimetics and protease inhibitors . The rigid (S)-pyrrolidine scaffold contributes to conformational stability, making this intermediate valuable in drug discovery for optimizing the pharmacokinetic properties of potential therapeutic agents . Research indicates its specific utility as a key building block in the synthesis of potent kinase inhibitors for oncology research, as well as its potential application in the development of central nervous system (CNS) therapeutics due to modifications that can enhance blood-brain barrier permeability . The compound is compatible with standard coupling and deprotection conditions, facilitating its use in multi-step synthetic routes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(oxane-4-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-12-4-7-17(10-12)13(18)11-5-8-20-9-6-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVVQCGSYSMWIG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group, often through a nucleophilic substitution reaction.

    Attachment of the Carbamate Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary, but typical reagents include halides and bases for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate is C11H21N1O3C_{11}H_{21}N_{1}O_{3}, with a molecular weight of approximately 215.29 g/mol. The compound features a tert-butyl group, which contributes to its lipophilicity, potentially enhancing its bioavailability in pharmaceutical applications.

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a therapeutic agent. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for the development of drugs aimed at various diseases.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives incorporating the tetrahydro-pyran framework have shown promising results in inhibiting tumor growth in vitro and in vivo. These findings suggest that this compound may possess significant potential as an anticancer agent due to its ability to modulate biological pathways involved in cell proliferation and apoptosis.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows chemists to introduce various functional groups through well-established synthetic routes.

Synthesis Methodology

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

  • Formation of Tetrahydro-Pyran Derivative : The initial step involves the cyclization of appropriate aldehydes or ketones with alcohols to form tetrahydro-pyran derivatives.
  • Carbamate Formation : The reaction of the tetrahydro-pyran derivative with isocyanates or carbamates yields the desired carbamate structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
Formation of Tetrahydro-PyranCyclizationAldehyde, Alcohol
Carbamate FormationNucleophilic SubstitutionIsocyanate
PurificationRecrystallization/ChromatographySolvents

Mechanism of Action

The mechanism by which (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Isomers

The (R)-enantiomer of this compound, (R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate, shares identical molecular formula and mass but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems.

Table 1: Physicochemical Comparison of Enantiomers

Property (S)-Isomer (R)-Isomer
Molecular Formula C₁₅H₂₆N₂O₄ C₁₅H₂₆N₂O₄
Molar Mass (g/mol) 298.38 298.38
Density (g/cm³) 1.14±0.1 Not Reported
Boiling Point (°C) 470.3±45.0 Not Reported

Substituent Variations in Pyrrolidinyl Carbamates

Several analogs with modified substituents have been synthesized, highlighting the impact of structural changes on synthetic efficiency and stability:

a) tert-Butyl 1-((5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)pyrrolidin-3-ylcarbamate

Synthesized in 69% yield via mercury(II)-mediated cyclization, it demonstrates higher synthetic efficiency compared to the target compound’s derivatives, which often require multi-step protocols with lower yields (e.g., 3% yield in certain steps) .

b) tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate

Such analogs are simpler to synthesize but may lack the conformational rigidity imparted by the pyrrolidine-tetrahydropyran system in the target compound .

Functional Group Analysis

  • Boc Protection : The tert-butoxycarbonyl group enhances solubility and stability during synthesis, a feature shared with analogs like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate .
  • Tetrahydropyran vs. Aromatic Rings : The tetrahydro-2H-pyran-4-carbonyl group in the target compound provides a balance of hydrophobicity and stereochemical control, contrasting with tosyl or pyridinyl groups in analogs, which may increase steric bulk or electron-withdrawing effects .

Research Implications and Gaps

While the evidence highlights synthetic methodologies and physicochemical properties, biological data (e.g., enzyme inhibition, receptor binding) for the target compound and its analogs are absent. Further studies could explore:

  • Enantioselective Activity : Comparative assays of (R)- and (S)-isomers.
  • Metabolic Stability : Role of the tetrahydropyran moiety in pharmacokinetics.

Biological Activity

(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N₁O₃
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 45092209

The compound functions primarily as an inhibitor of specific enzymes, which can modulate various biological pathways. Its activity is often linked to the inhibition of kinases, which are critical in signal transduction and cellular regulation.

Antiviral Properties

Recent studies have indicated that derivatives of this compound may exhibit antiviral activity. For instance, compounds with similar structures have shown efficacy against various viral infections by targeting host cell proteins essential for viral replication. The inhibition of such proteins can lead to reduced viral loads in infected cells .

Antitumor Activity

Research has demonstrated that related compounds possess significant antiproliferative effects on human tumor cell lines. These compounds typically show a range of growth inhibition (GI50) values from nanomolar to micromolar concentrations, indicating their potential as anticancer agents .

Case Studies and Research Findings

Study ReferenceFindings
Bekerman et al. (2017)Demonstrated that selective inhibitors targeting host proteins showed no resistance in viral-infected cells, suggesting a robust mechanism for antiviral activity .
ACS Journal of Medicinal ChemistryReported that compounds similar to (S)-tert-butyl carbamate exhibited significant antiproliferative effects across multiple cancer cell lines, reinforcing its potential as an anticancer agent .
ResearchGate PublicationExplored the structure-activity relationships (SAR) of CDK9 inhibitors, highlighting the importance of specific structural features in enhancing biological activity against cancer targets .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest favorable solubility and absorption characteristics, which are essential for effective drug delivery. However, toxicity studies are necessary to ensure safety profiles before clinical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with (S)-pyrrolidin-3-ylcarbamate as the chiral precursor. Introduce the tetrahydro-2H-pyran-4-carbonyl group via a nucleophilic acyl substitution reaction, using coupling agents like DCC or EDC in anhydrous dichloromethane .
  • Step 2 : Optimize reaction temperature (0–25°C) and solvent polarity to enhance stereochemical control. Monitor progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) using LC-MS .
    • Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of the carbamate group .

Q. How can the stereochemical integrity of the (S)-configured pyrrolidine ring be verified during synthesis?

  • Methodology :

  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10). Compare retention times with known enantiomeric standards .
  • Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare to literature values for (S)-enantiomers of structurally analogous carbamates (e.g., [α]D²⁵ = +15° to +25° in methanol) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis if sufficient crystalline material is obtained .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via UPLC-MS/MS .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to determine decomposition thresholds .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation using NMR (e.g., disappearance of tert-butyl singlet at δ 1.4 ppm) .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-4-carbonyl moiety influence the compound’s binding affinity in enzyme inhibition assays?

  • Methodology :

  • Molecular Docking : Model interactions using software like AutoDock Vina. Compare binding energies (ΔG) of the target compound with analogs lacking the pyran ring (e.g., ∆∆G = −2.3 kcal/mol suggests enhanced affinity due to pyran’s conformational rigidity) .
  • Enzyme Kinetics : Perform competitive inhibition assays (e.g., IC₅₀ determination) against serine hydrolases or proteases. Use fluorogenic substrates (e.g., AMC derivatives) to quantify inhibition .
    • Data Interpretation : A lower IC₅₀ value (e.g., 0.5 µM vs. 2.1 µM for non-pyran analogs) indicates the pyran group enhances target engagement .

Q. What strategies can resolve contradictory data in biological activity between enantiomers?

  • Methodology :

  • Enantiomer-Specific Assays : Test (S)- and (R)-enantiomers separately in cell-based assays (e.g., cytotoxicity or receptor binding). Use chiral separations to ensure enantiopurity (>99% ee) .
  • Metabolic Profiling : Incubate with liver microsomes to assess stereoselective metabolism. LC-MS can identify metabolites unique to each enantiomer (e.g., hydroxylation at pyrrolidine C4 in (S)-enantiomer) .
    • Case Study : If (S)-enantiomer shows higher activity but lower metabolic stability, consider structural modifications (e.g., fluorination of the pyran ring) to balance properties .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes to avoid off-target effects?

  • Methodology :

  • CYP450 Docking : Use Crystal structures of CYP3A4 or CYP2D6 (PDB IDs: 4NY4, 4WNT) to simulate binding. Focus on hydrogen bonds between the carbamate group and active-site residues (e.g., Arg-105 in CYP3A4) .
  • QSAR Models : Train models using datasets of carbamates with known CYP inhibition. Prioritize substituents that reduce lipophilicity (e.g., logP < 3) to minimize CYP binding .

Safety and Handling

Q. What safety protocols are recommended for handling this compound based on structurally similar analogs?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
    • Toxicity Data : Analogous carbamates (e.g., tert-butyl pyridin-3-ylcarbamate) show LD₅₀ > 500 mg/kg in rats, suggesting moderate acute toxicity .

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